

# Assessing the relative effects of sodium succinate and sodium fumarate on gene expression.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium Succinate

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## Unveiling the Transcriptional Tug-of-War: Sodium Succinate vs. Sodium Fumarate

A Comparative Guide for Researchers

In the intricate landscape of cellular metabolism and signaling, the Krebs cycle intermediates, succinate and fumarate, have emerged as potent regulators of gene expression, extending their influence far beyond their canonical roles in energy production. This guide provides a comprehensive comparison of the relative effects of **sodium succinate** and sodium fumarate on gene expression, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies. While both metabolites can influence epigenetic landscapes and hypoxia-inducible factor (HIF) signaling, they exhibit distinct mechanisms and impact different sets of genes, making a head-to-head comparison crucial for targeted therapeutic development.

## Divergent Effects on Gene Expression: A Quantitative Look

A key study directly comparing the impact of cell-permeable forms of fumarate and succinate on the expression of hypoxia-inducible factor (HIF) target genes in neuroblastoma cells reveals their differential regulatory roles. Despite both molecules being capable of stabilizing HIF-1 $\alpha$  by

inhibiting prolyl hydroxylases (PHDs), their downstream effects on gene transcription are not uniform.<sup>[1]</sup>

Gene Target	Effect of Fumarate (cell-permeable)	Effect of Succinate (cell-permeable)
VEGFA	Increased mRNA levels	Decreased mRNA levels
BNIP3	Increased mRNA levels	No significant effect
PGK1	Decreased mRNA levels	Decreased mRNA levels
HK2	Decreased mRNA levels	Slightly decreased mRNA levels
ENO1	Decreased mRNA levels	No significant effect
TET1 mRNA	Down-regulated	No significant effect
TET2 mRNA	Down-regulated	No significant effect
TET3 mRNA	Up-regulated	No significant effect
Global 5-hmC	Significantly reduced	Moderately reduced

Table 1: Comparative effects of cell-permeable fumarate and succinate on the expression of HIF target genes and epigenetic marks in SK-N-BE(2) neuroblastoma cells. Data synthesized from Koivunen et al., 2016.<sup>[1]</sup>

## Mechanistic Underpinnings: Distinct Signaling Pathways

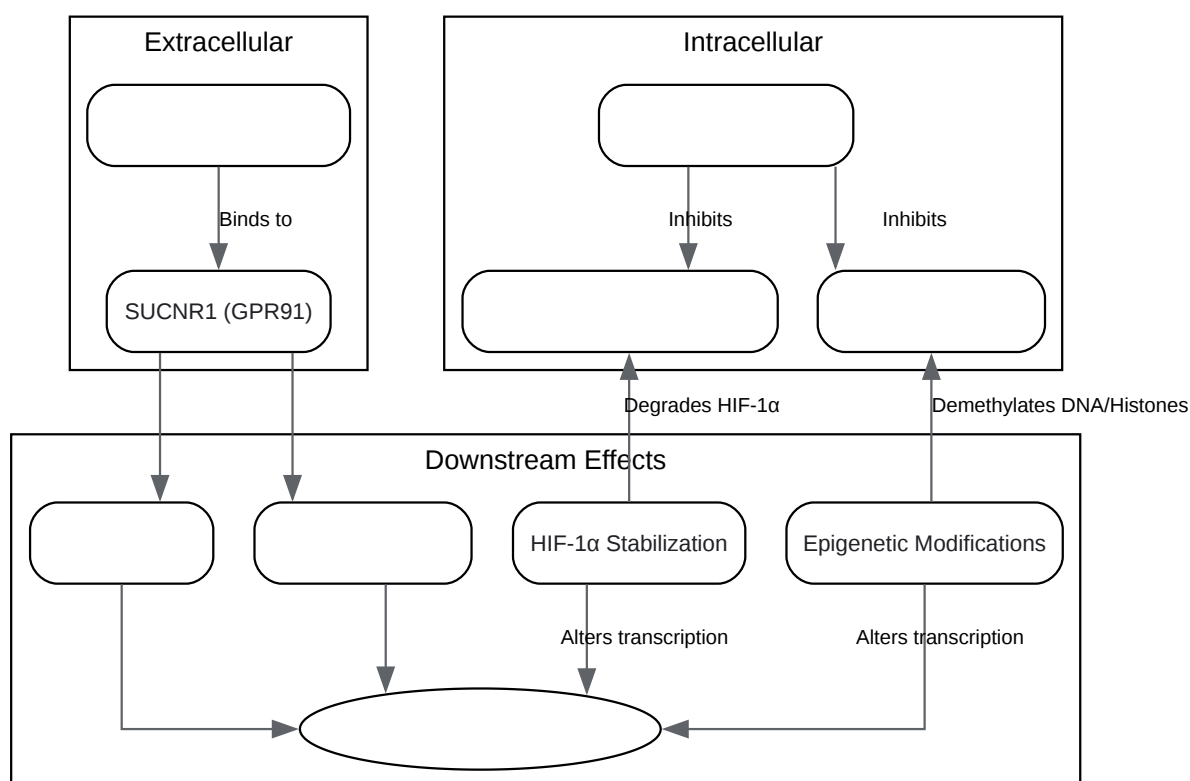
The differential effects of **sodium succinate** and sodium fumarate on gene expression can be attributed to their engagement with distinct and overlapping signaling pathways.

### Sodium Succinate: A Two-Pronged Approach

- **Intracellular Signaling:** Like fumarate, intracellular succinate inhibits  $\alpha$ -ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and ten-eleven translocation (TET) enzymes.<sup>[2]</sup> Inhibition of PHDs leads to the stabilization of HIF-1 $\alpha$  under normoxic

conditions, triggering a hypoxic-like gene expression program.[2] TET enzyme inhibition results in epigenetic alterations, primarily affecting DNA and histone demethylation.[2]

- Extracellular Signaling: Uniquely, succinate can be released into the extracellular space and act as a signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[3] Activation of SUCNR1 can trigger various downstream pathways, including the activation of ERK1/2 and PLC, leading to the modulation of inflammatory and immune responses.[3][4]

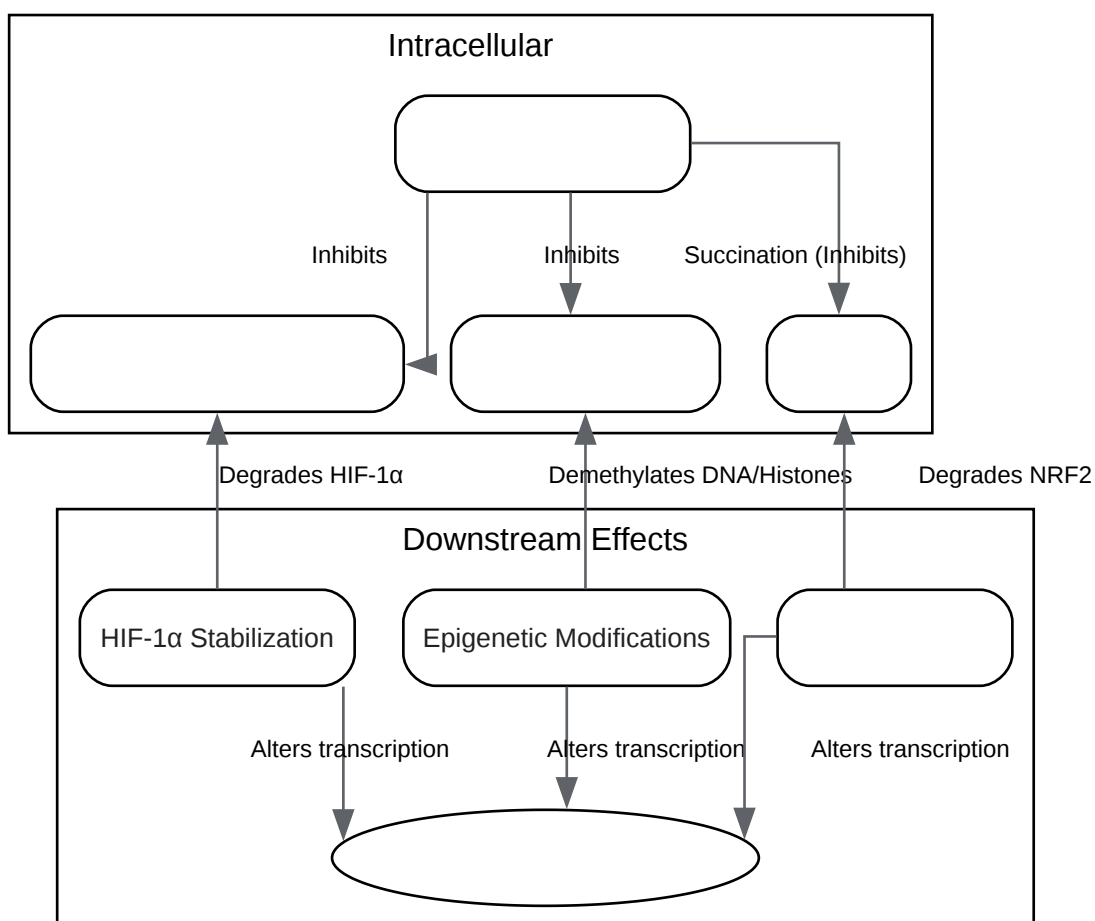


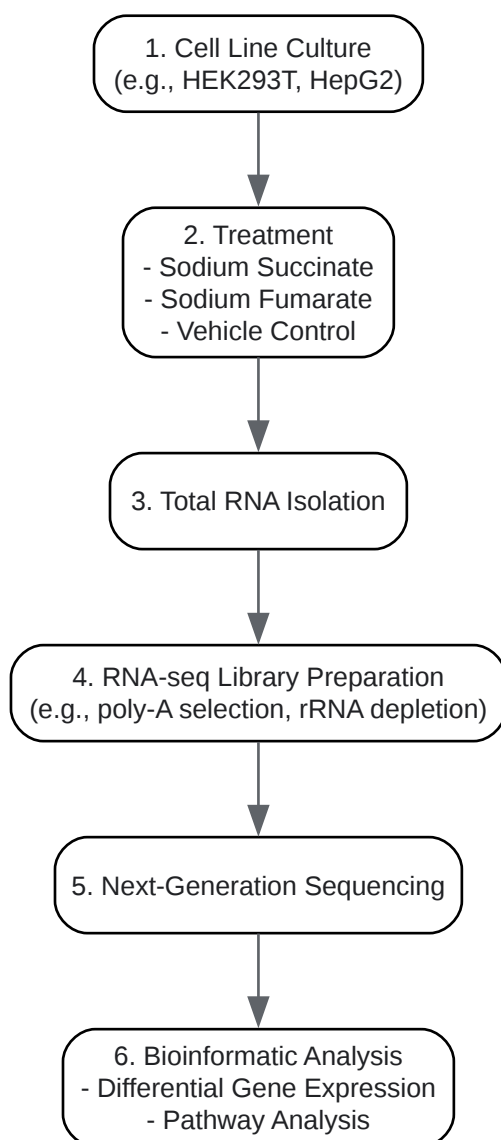
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Succinate signaling pathways.

Sodium Fumarate: A Master of Covalent Modification

Similar to succinate, fumarate is a potent inhibitor of PHDs and TET enzymes.[5] However, a key distinguishing feature of fumarate is its ability to covalently modify cysteine residues on proteins, a process termed "succination." [5] A critical target of succination is Keap1, the primary negative regulator of the transcription factor NRF2. [5] Succination of Keap1 leads to its inactivation, allowing NRF2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes. [5][6]





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- To cite this document: BenchChem. [Assessing the relative effects of sodium succinate and sodium fumarate on gene expression.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670766#assessing-the-relative-effects-of-sodium-succinate-and-sodium-fumarate-on-gene-expression]

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